molecular formula C19H15ClN6O3S B14971106 N-(4-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B14971106
M. Wt: 442.9 g/mol
InChI Key: GQSFATPJVIXCDR-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{[6-(4-Methoxyphenyl)-7-Oxo-7H,8H-[1,2,4]Triazolo[4,3-B][1,2,4]Triazin-3-Yl]Sulfanyl}Acetamide: is a complex organic compound that belongs to the class of triazolotriazine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a triazolotriazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-{[6-(4-Methoxyphenyl)-7-Oxo-7H,8H-[1,2,4]Triazolo[4,3-B][1,2,4]Triazin-3-Yl]Sulfanyl}Acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolotriazine core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-{[6-(4-Methoxyphenyl)-7-Oxo-7H,8H-[1,2,4]Triazolo[4,3-B][1,2,4]Triazin-3-Yl]Sulfanyl}Acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorophenyl and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-Chlorophenyl)-2-{[6-(4-Methoxyphenyl)-7-Oxo-7H,8H-[1,2,4]Triazolo[4,3-B][1,2,4]Triazin-3-Yl]Sulfanyl}Acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-{[6-(4-Methoxyphenyl)-7-Oxo-7H,8H-[1,2,4]Triazolo[4,3-B][1,2,4]Triazin-3-Yl]Sulfanyl}Acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-{[6-(4-Methoxyphenyl)-7-Oxo-7H,8H-[1,2,4]Triazolo[4,3-B][1,2,4]Triazin-3-Yl]Sulfanyl}Acetamide: is similar to other triazolotriazine derivatives, such as:

Uniqueness

The uniqueness of N-(4-Chlorophenyl)-2-{[6-(4-Methoxyphenyl)-7-Oxo-7H,8H-[1,2,4]Triazolo[4,3-B][1,2,4]Triazin-3-Yl]Sulfanyl}Acetamide lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15ClN6O3S

Molecular Weight

442.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H15ClN6O3S/c1-29-14-8-2-11(3-9-14)16-17(28)22-18-23-24-19(26(18)25-16)30-10-15(27)21-13-6-4-12(20)5-7-13/h2-9H,10H2,1H3,(H,21,27)(H,22,23,28)

InChI Key

GQSFATPJVIXCDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl)NC2=O

Origin of Product

United States

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